
Lisinopril Dimer Impurity H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lisinopril Dimer Impurity H is a chemical compound that is often encountered as an impurity in the production of lisinopril, an angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure. This impurity is formed during the synthesis of lisinopril and is characterized by its unique molecular structure, which includes two lisinopril molecules linked together.
Preparation Methods
The preparation of Lisinopril Dimer Impurity H involves specific synthetic routes and reaction conditions. One common method includes the deprotection reaction of a precursor compound in the presence of an alkaline reagent such as alkali metal hydroxide. This reaction is typically carried out in a mixture of water and an organic solvent . Industrial production methods often involve the use of high-performance liquid chromatography to isolate and purify the impurity from the main product.
Chemical Reactions Analysis
Lisinopril Dimer Impurity H undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Lisinopril Dimer Impurity H has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and quality control of lisinopril. In biology and medicine, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors. Additionally, it is used in the pharmaceutical industry to develop and validate analytical methods for detecting impurities in drug formulations .
Mechanism of Action
The mechanism of action of Lisinopril Dimer Impurity H is similar to that of lisinopril. It inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II. This action leads to vasodilation and a reduction in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Lisinopril Dimer Impurity H can be compared to other impurities found in lisinopril, such as the cyclohexyl analogue and diketopiperazine derivatives. Unlike these impurities, this compound is formed by the dimerization of two lisinopril molecules. This unique formation process distinguishes it from other impurities, which are typically formed through different synthetic pathways .
Similar compounds include:
- Lisinopril Cyclohexyl Analogue
- Lisinopril Diketopiperazine Derivatives
- Lisinopril Isomers
Properties
Molecular Formula |
C37H53N5O8 |
|---|---|
Molecular Weight |
695.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-[[6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]amino]-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H53N5O8/c38-23-9-7-16-28(40-30(35(45)46)21-19-26-12-3-1-4-13-26)33(43)39-24-10-8-17-29(34(44)42-25-11-18-32(42)37(49)50)41-31(36(47)48)22-20-27-14-5-2-6-15-27/h1-6,12-15,28-32,40-41H,7-11,16-25,38H2,(H,39,43)(H,45,46)(H,47,48)(H,49,50)/t28?,29-,30-,31+,32-/m0/s1 |
InChI Key |
HNPFFJOLGHPMBR-CXLQTOQDSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


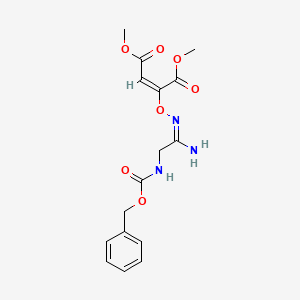
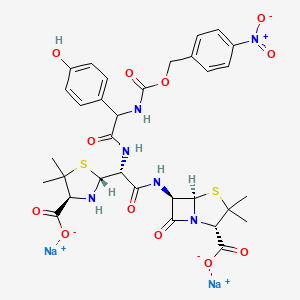

![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)

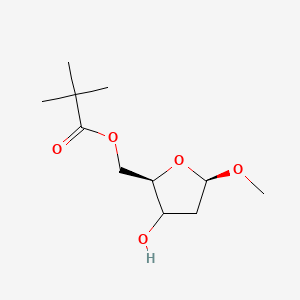
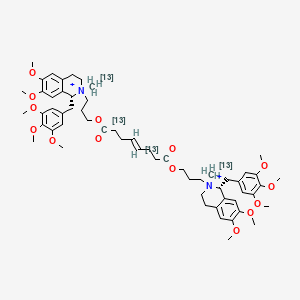
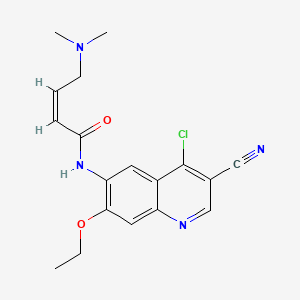
![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)

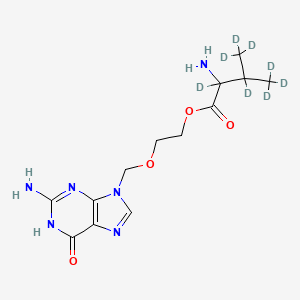
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)

